Doxapram N-Oxide

CAS No.:

Cat. No.: VC17996132

Molecular Formula: C24H30N2O3

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H30N2O3 |

|---|---|

| Molecular Weight | 394.5 g/mol |

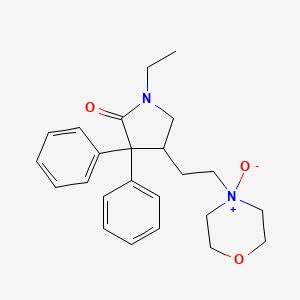

| IUPAC Name | 1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C24H30N2O3/c1-2-25-19-22(13-14-26(28)15-17-29-18-16-26)24(23(25)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 |

| Standard InChI Key | PAEUIJWYTSHVQC-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC[N+]4(CCOCC4)[O-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

Doxapram N-Oxide is systematically named 4-(2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl)morpholine 4-oxide . Its structure integrates a pyrrolidinone core substituted with ethyl and diphenyl groups, linked to a morpholine ring where the nitrogen atom is oxidized to form an N-oxide moiety. This oxidation differentiates it from the parent compound, doxapram, which lacks the oxygen atom at the morpholine nitrogen .

Table 1: Key Physicochemical Properties of Doxapram N-Oxide

The compound’s synthesis involves the oxidation of doxapram, typically using peroxides or other oxidizing agents, to introduce the N-oxide functional group. Advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), are employed to confirm its structure and purity .

Analytical and Regulatory Applications

Role in Pharmaceutical Quality Control

Doxapram N-Oxide is mandated as a reference standard in compliance with pharmacopeial guidelines such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) . Its primary applications include:

-

Method Development: Validating chromatographic techniques (e.g., HPLC, UPLC) for quantifying doxapram in formulations .

-

Impurity Profiling: Identifying and quantifying degradation products or synthetic byproducts in API batches .

-

Stability Testing: Monitoring oxidative degradation pathways in doxapram-based drugs under accelerated storage conditions .

Regulatory Compliance

Axios Research, a leading supplier, certifies Doxapram N-Oxide for use in Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) environments . The compound’s traceability to international standards ensures regulatory acceptance across global markets, particularly in the European Union and North America .

Future Directions and Research Gaps

Advanced Analytical Techniques

Emerging technologies, such as tandem mass spectrometry (MS/MS) and cryogenic electron microscopy (cryo-EM), could enhance the resolution of Doxapram N-Oxide’s structural features, aiding in the detection of trace impurities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume